Ring Strain Energy: Thietane-3-carbaldehyde (80.3 kJ mol⁻¹) versus Thiolane-3-carbaldehyde (5.0 kJ mol⁻¹) and Thiane-3-carbaldehyde (~2.5 kJ mol⁻¹)
The thietane ring in thietane-3-carbaldehyde possesses a ring strain energy of 80.3 kJ mol⁻¹, which is ~16-fold higher than that of the 5-membered thiolane ring (5.0 kJ mol⁻¹) and ~32-fold higher than that of the 6-membered thiane ring (~2.5 kJ mol⁻¹) . This strain energy is comparable to that of the three-membered thiirane ring (81.1 kJ mol⁻¹), meaning thietane-3-carbaldehyde behaves more like a three-membered heterocycle in reactivity despite its four-membered constitution . The elevated strain facilitates nucleophilic ring-opening, regiospecific carbonylation, and acid- or base-catalyzed polymerization reactions that are not accessible with thiolane- or thiane-3-carbaldehydes under similar conditions .
| Evidence Dimension | Ring strain energy (molecular mechanics or experimental determination) |
|---|---|
| Target Compound Data | Thietane-3-carbaldehyde (thietane ring): 80.3 kJ mol⁻¹ |
| Comparator Or Baseline | Thiolane (5-membered): 5.0 kJ mol⁻¹; Thiane (6-membered): ~2.5 kJ mol⁻¹; Thiirane (3-membered): 81.1 kJ mol⁻¹ |
| Quantified Difference | Thietane vs. thiolane: +75.3 kJ mol⁻¹ (16× higher); Thietane vs. thiane: +77.8 kJ mol⁻¹ (32× higher) |
| Conditions | Ring strain energy values derived from experimental thermochemical measurements and molecular mechanics calculations as compiled in comprehensive heterocyclic chemistry reviews |
Why This Matters
This strain differential fundamentally determines the synthetic strategy and reaction conditions required for successful use; researchers seeking ring-opening reactivity or strain-driven transformations should select thietane-3-carbaldehyde over thiolane or thiane analogs.
- [1] Block, E. Thiolane. In ScienceDirect Topics: Chemistry. Elsevier. Strain energies: thiirane 81.1, thietane 80.3, thiolane 5.0 kJ mol⁻¹; molecular mechanics: thietane 82.4, thiolane 17.2, thiane 2.5 kJ mol⁻¹ (reference 79MI51400 and 75JA5167). View Source
- [2] Block, E. Thietane. In ScienceDirect Topics: Pharmacology, Toxicology and Pharmaceutical Science. Elsevier. Reactions of thietanes are often dominated by effects of ring strain; facile polymerization and ready ring opening with a variety of reagents. View Source
